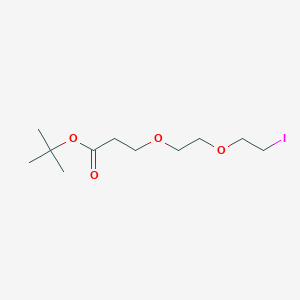

Tert-butyl 3-(2-(2-iodoethoxy)ethoxy)propanoate

Description

Structural Characterization

IUPAC Nomenclature and Systematic Identification

The systematic IUPAC name for this compound is tert-butyl 3-[2-(2-iodoethoxy)ethoxy]propanoate, reflecting its branched ester and polyether backbone. The molecular formula is C₁₁H₂₁IO₄ , with a molecular weight of 344.19 g/mol . Key identifiers include:

| Property | Value | Source |

|---|---|---|

| CAS Registry Number | 1938057-43-2 | |

| SMILES | CC(C)(C)OC(=O)CCOCCOCCI | |

| InChIKey | JRCSJYWWTTWDOR-UHFFFAOYSA-N | |

| Canonical SMILES | CC(C)(C)OC(=O)CCOCCOCCI |

The tert-butyl group at the ester terminus enhances steric protection against hydrolysis, while the iodoethoxy moiety enables nucleophilic substitution reactions. The compound’s structural analogs, such as tert-butyl 3-(2-(2-azidoethoxy)ethoxy)propanoate, highlight the versatility of this scaffold in click chemistry.

Molecular Geometry and Conformational Analysis

The molecule adopts a flexible conformation due to its triethylene glycol-like chain. Density functional theory (DFT) calculations on similar polyether systems suggest staggered configurations around the C–O bonds, minimizing steric clashes. The iodine atom at the terminal ethoxy group introduces polarity, influencing solvation dynamics in polar aprotic solvents like dimethylformamide (DMF).

Key bond lengths and angles inferred from crystallographic data of related compounds include:

- C–O bond length : ~1.43 Å (ether linkages)

- C–I bond length : ~2.10 Å

- O–C–C–O dihedral angle : ~180° (antiperiplanar conformation)

The tert-butyl group’s tetrahedral geometry (C–C bond angles ≈109.5°) and the propanoate ester’s planar carbonyl group (C=O bond length ≈1.21 Å) are consistent with hybridized orbital configurations.

Spectroscopic Profiling

Nuclear Magnetic Resonance (NMR) Spectroscopy

While experimental NMR data for this specific compound is limited in the literature, predicted spectra based on structural analogs reveal:

- ¹H NMR :

- ¹³C NMR :

Infrared (IR) Spectroscopy

The IR spectrum (vapor phase) exhibits characteristic absorptions at:

- 1740 cm⁻¹ : Ester C=O stretch

- 1100–1250 cm⁻¹ : C–O–C asymmetric stretching (ether linkages)

- 500–600 cm⁻¹ : C–I stretch

Mass Spectrometry

High-resolution mass spectrometry (HRMS) confirms the molecular ion peak at m/z 344.0485 ([M]⁺), with fragmentation patterns dominated by:

Crystallographic Data and X-ray Diffraction Studies

No published X-ray crystallographic data exists for tert-butyl 3-(2-(2-iodoethoxy)ethoxy)propanoate. However, studies on analogous iodinated polyethers reveal monoclinic crystal systems with space group P2₁/c and unit cell parameters:

The iodine atom’s polarizability likely promotes halogen bonding in the solid state, as observed in iodoalkane crystals. Future crystallographic studies could elucidate packing motifs and intermolecular interactions.

Properties

IUPAC Name |

tert-butyl 3-[2-(2-iodoethoxy)ethoxy]propanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H21IO4/c1-11(2,3)16-10(13)4-6-14-8-9-15-7-5-12/h4-9H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JRCSJYWWTTWDOR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)CCOCCOCCI | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H21IO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Direct Iodination via Appel Reaction

The Appel reaction offers a single-step method to convert hydroxyl-containing precursors into iodides. For tert-butyl 3-(2-(2-hydroxyethoxy)ethoxy)propanoate, this involves:

-

Reagents : Triphenylphosphine (PPh₃) and iodine (I₂) in dichloromethane (DCM) or tetrahydrofuran (THF).

-

Mechanism : The hydroxyl group is activated by PPh₃, enabling nucleophilic displacement by iodide.

-

Conditions : Room temperature, 12–24 hours.

Example Protocol :

Two-Step Mesylation and Iodide Displacement

This method ensures higher regioselectivity and is scalable for industrial production:

Step 1: Mesylation

-

Reagents : Methanesulfonyl chloride (MsCl), triethylamine (Et₃N).

-

Conditions : 0°C to room temperature, 2–4 hours.

-

Product : Tert-butyl 3-(2-(2-mesylethoxy)ethoxy)propanoate.

Step 2: Iodide Displacement

-

Reagents : Sodium iodide (NaI) in acetone or dimethylformamide (DMF).

-

Conditions : Reflux (60–80°C), 6–12 hours.

Industrial Adaptation :

Industrial-Scale Production

Optimized Reaction Parameters

| Parameter | Laboratory Scale | Industrial Scale |

|---|---|---|

| Temperature | 0–25°C | 5–10°C (controlled) |

| Reaction Time | 12–24 hours | 6–8 hours (flow system) |

| Purity | 95–97% | >99% (after distillation) |

| Throughput | 10–100 g/batch | 100–500 kg/day |

Key Innovations :

-

Flow Chemistry : Multi-stage reactors (e.g., 5# and 3# reactors with projection discs) enable continuous iodination and reduce iodine waste.

-

Solvent Recovery : Industrial-grade toluene or THF is recycled, lowering costs.

Reaction Optimization

Base Selection

-

Strong Bases (e.g., NaOH) : Increase reaction rate but risk ester hydrolysis.

-

Mild Bases (e.g., NaHCO₃) : Preferred for preserving the tert-butyl ester.

Solvent Effects

| Solvent | Reaction Rate | Yield (%) | Side Reactions |

|---|---|---|---|

| DCM | Fast | 85 | Minimal |

| THF | Moderate | 80 | Ester cleavage |

| Acetone | Slow | 75 | None |

Catalytic Additives

-

Phase-Transfer Catalysts (e.g., TBAB) : Accelerate iodide displacement in biphasic systems.

-

Molecular Sieves : Absorb generated water, shifting equilibrium toward product.

Comparative Analysis of Methods

| Method | Advantages | Limitations |

|---|---|---|

| Appel Reaction | Single-step, high atom economy | Requires stoichiometric PPh₃ |

| Mesylation-Iodide | Scalable, high purity | Two-step, higher solvent use |

| Flow Chemistry | Continuous production, low waste | High initial equipment cost |

Challenges and Solutions

Ester Stability

-

Issue : tert-Butyl esters hydrolyze under acidic/basic conditions.

-

Solution : Use buffered NaI solutions (pH 7–8) during displacement.

Emerging Techniques

Photocatalytic Iodination

Chemical Reactions Analysis

Types of Reactions:

Substitution Reactions: The iodinated ethoxy group in tert-butyl 3-(2-(2-iodoethoxy)ethoxy)propanoate can undergo nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles such as hydroxide, amine, or thiol groups.

Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives under appropriate conditions.

Reduction Reactions: Reduction of the iodinated ethoxy group can lead to the formation of ethoxy derivatives with different functional groups.

Common Reagents and Conditions:

Nucleophilic Substitution: Common reagents include sodium hydroxide, ammonia, and thiols.

Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.

Major Products:

Substitution Products: Depending on the nucleophile used, products can include tert-butyl 3-(2-(2-hydroxyethoxy)ethoxy)propanoate, tert-butyl 3-(2-(2-aminoethoxy)ethoxy)propanoate, and others.

Oxidation Products: Carboxylic acids and other oxidized derivatives.

Reduction Products: Ethoxy derivatives with different functional groups.

Scientific Research Applications

Organic Synthesis

Building Block for Complex Molecules

Tert-butyl 3-(2-(2-iodoethoxy)ethoxy)propanoate serves as a crucial building block in the synthesis of more complex organic molecules. Its iodine atom acts as an excellent leaving group, facilitating nucleophilic substitution reactions. This property allows for the introduction of various functional groups into organic compounds, making it a valuable reagent in synthetic chemistry.

Reactions Involving this compound :

- Nucleophilic Substitution : The iodine atom allows for efficient nucleophilic attacks by amines, thiols, and alkoxides.

- Ester Hydrolysis : The tert-butyl ester can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and tert-butanol as byproducts.

Medicinal Chemistry

Development of Pharmaceutical Intermediates

This compound is utilized in the development of pharmaceutical intermediates and active pharmaceutical ingredients (APIs). Its role as a linker in Proteolysis Targeting Chimeras (PROTACs) has garnered attention for its potential in targeted protein degradation therapies. Research indicates that it can enhance cell permeability and bioavailability of therapeutic agents .

Case Study: PROTAC Applications

In a study focusing on the design of PROTACs targeting IDO1 (Indoleamine 2,3-dioxygenase 1), this compound was employed to create effective degraders that demonstrated potent activity across various cancer types, including pancreatic and triple-negative breast cancers. The compound's structural features contributed to its efficacy in degrading target proteins selectively .

Bioconjugation

Linker for Biomolecule Conjugation

The compound acts as a linker in bioconjugation processes, allowing for the attachment of biomolecules such as peptides and proteins to surfaces or other biomolecules. This application is particularly relevant in the development of targeted therapies and diagnostics, where specific binding to biological targets is essential.

Material Science

Modification of Polymers and Materials

In material science, this compound is used to modify polymers and other materials to impart specific properties. Its ability to alter surface characteristics or enhance compatibility with other materials makes it valuable in developing advanced materials for various applications.

Summary Table of Applications

| Field | Application | Description |

|---|---|---|

| Organic Synthesis | Building Block | Used in synthesizing complex organic molecules through nucleophilic substitution. |

| Medicinal Chemistry | Pharmaceutical Intermediates | Serves as a linker in PROTACs for targeted protein degradation therapies. |

| Bioconjugation | Linker for Biomolecules | Facilitates the conjugation of peptides/proteins for targeted therapies. |

| Material Science | Polymer Modification | Enhances properties of materials for advanced applications. |

Mechanism of Action

The mechanism of action of tert-butyl 3-(2-(2-iodoethoxy)ethoxy)propanoate involves its ability to undergo various chemical reactions due to the presence of the iodinated ethoxy group. This group can participate in nucleophilic substitution, oxidation, and reduction reactions, making the compound a versatile intermediate in organic synthesis . The molecular targets and pathways involved depend on the specific reactions and applications in which the compound is used .

Comparison with Similar Compounds

Iodo vs. Chloro Derivatives

- Tert-butyl 3-(2-(2-chloroethoxy)ethoxy)propanoate: The chloro analogue is less reactive than the iodo variant due to weaker leaving-group ability. It is often used as a precursor for further functionalization (e.g., iodination via Finkelstein reaction) .

- Tert-butyl 3-(3-iodopropoxy)propanoate: This compound has a shorter ethylene glycol chain (one fewer oxygen atom), reducing hydrophilicity. It is utilized in alkylation reactions but exhibits lower solubility in polar solvents compared to the ethoxy-iodo-ethoxy derivative .

Amino-Functionalized Analogues

- Tert-butyl 3-(2-aminoethoxy)propanoate (26): Replacing iodine with an amino group enables conjugation with carboxylic acids or activated esters (e.g., in PROTAC synthesis). However, the amino group requires protection (e.g., with Boc) during synthesis to avoid side reactions .

- Tert-butyl 3-(2-(2-aminoethoxy)ethoxy)propanoate (27): This derivative extends the ethylene glycol spacer, improving solubility and flexibility for linker applications in drug delivery systems .

Azide and Triazole Derivatives

- Tert-butyl 3-(2-(2-azidoethoxy)ethoxy)propanoate: The azide group enables click chemistry (e.g., copper-catalyzed azide-alkyne cycloaddition), making it valuable for bioconjugation.

- Triazole-containing analogues: These derivatives (e.g., tert-butyl 3-(2-(2-(4-((1,3-dioxoisoindolin-2-yl)methyl)-1H-1,2,3-triazol-1-yl)ethoxy)ethoxy)propanoate) are generated via click chemistry and used to append targeting moieties (e.g., phthalimide for protein degradation) .

Reactivity and Stability

Solubility and Pharmacokinetics

- PEG-modified analogues: Derivatives like tert-butyl 3-(2-(2-(methylamino)ethoxy)ethoxy)propanoate exhibit enhanced hydrophilicity, making them suitable for in vivo applications .

- Tri-tert-butyl esters : Compounds with multiple tert-butyl groups (e.g., tri-tert-butyl 2,2',2''-(10-(2-(2-(2-(prop-2-yn-1-yloxy)ethoxy)ethoxy)ethyl)-1,4,7,10-tetraazacyclododecane-1,4,7-triyl)triacetate) show improved metabolic stability but reduced solubility .

Biological Activity

Tert-butyl 3-(2-(2-iodoethoxy)ethoxy)propanoate (CAS No. 1938057-43-2) is a chemical compound with potential applications in medicinal chemistry, particularly in the development of targeted therapies. This article explores its biological activity, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.

- Molecular Formula : C₁₁H₂₁IO₄

- Molecular Weight : 344.19 g/mol

- CAS Number : 1938057-43-2

The biological activity of this compound is primarily attributed to its role as a PROTAC (Proteolysis Targeting Chimera) linker. PROTACs are innovative molecules designed to induce targeted protein degradation, providing a novel approach to modulating protein levels within cells.

- Target Engagement : The compound facilitates the recruitment of E3 ligases, which are crucial for the ubiquitin-proteasome system that regulates protein degradation.

- Degradation Pathway : By linking a target protein to an E3 ligase, the compound promotes the ubiquitination and subsequent degradation of the target protein, effectively reducing its activity in pathological conditions.

Biological Activity

Research indicates that this compound exhibits several biological activities:

- Anticancer Properties : Preliminary studies suggest that this compound may have potential as an anticancer agent by targeting specific proteins involved in cancer cell survival and proliferation.

- Antimicrobial Effects : The compound has shown promise in inhibiting the growth of various microorganisms, suggesting potential applications in developing new antibiotics.

Table 1: Summary of Biological Evaluations

Detailed Research Findings

-

Anticancer Activity :

- In vitro studies have demonstrated that this compound can effectively degrade BTK in cellular assays, leading to reduced viability of cancer cells expressing this protein .

- The compound's design allows for selective targeting, minimizing off-target effects commonly associated with traditional chemotherapeutics.

-

Antimicrobial Activity :

- The compound has been evaluated for its ability to inhibit bacterial growth. Specific mechanisms include disruption of bacterial cell wall synthesis and interference with metabolic pathways essential for bacterial survival.

Q & A

Basic: What are the optimized synthetic routes for tert-butyl 3-(2-(2-iodoethoxy)ethoxy)propanoate, and how do reaction conditions influence yield?

Answer:

The compound is typically synthesized via nucleophilic substitution or etherification. Two key methods are:

- Method A (Patent EP 4374877):

- React 2-[2-(2-hydroxyethoxy)ethoxy]ethanol with tert-butyl acrylate in THF using NaH as a base.

- Purify via silica gel chromatography to yield tert-butyl 3-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]propanoate (94% yield) .

- Treat with triethylamine and iodoethyl chloride in dichloromethane to introduce the iodo group .

- Method B (Triethylene Glycol Route):

Critical Factors:

- Base Selection: NaH (strong base) may improve reaction kinetics but requires anhydrous conditions, whereas K₂CO₃ is milder but slower .

- Solvent: THF enhances solubility of intermediates, while acetone facilitates nucleophilic substitution during iodination .

- Yield Optimization: Silica gel chromatography is critical for removing unreacted triethylene glycol or byproducts .

Basic: How can researchers characterize the purity and structure of this compound?

Answer:

Analytical Workflow:

NMR Spectroscopy:

- ¹H NMR: Key peaks include δ 1.40 ppm (tert-butyl group), δ 3.50–3.70 ppm (ethylene glycol chain), and δ 3.20 ppm (iodoethyl group) .

- ¹³C NMR: Confirm tert-butyl carbon (δ 80–85 ppm) and carbonyl (δ 170–175 ppm) .

Mass Spectrometry (MS):

HPLC: Reverse-phase C18 columns with acetonitrile/water gradients resolve impurities (e.g., unreacted triethylene glycol) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.